

# The EGFR Inhibitor Osimertinib: A Technical Guide

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## Compound of Interest

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients with specific mutations in the EGFR gene.[1][2] Developed by AstraZeneca, osimertinib was designed to overcome the resistance to earlier-generation EGFR-TKIs, which is often mediated by the T790M "gatekeeper" mutation.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for osimertinib.

## Chemical Structure and Properties

Osimertinib is a member of the aminopyrimidine class of compounds.[4] It is administered as a mesylate salt.[2]

Table 1: Chemical and Physical Properties of Osimertinib

Property	Value	Source
IUPAC Name	N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide	[2][4]
Molecular Formula	C28H33N7O2	[2][4]
Molecular Weight	499.61 g/mol	[2]
CAS Number	1421373-65-0	[4]
SMILES	<chem>C=CC(=O)Nc1cc(Nc2nccc(-c3cn(C)c4cccc34)n2)c(OC)cc1N(C)CCN(C)C</chem>	[2]
Water Solubility	0.0224 mg/mL (predicted)	[1]
logP	4.47 (predicted)	[1]
pKa (Strongest Basic)	8.87 (predicted)	[1]
pKa (Strongest Acidic)	13.64 (predicted)	[1]

## Pharmacological Properties

### Mechanism of Action

Osimertinib is an irreversible inhibitor of EGFR tyrosine kinase.[5][6] It covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[7] This action blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][7]

A key feature of osimertinib is its high selectivity for mutant forms of EGFR, including the sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while having a significantly lower affinity for wild-type EGFR.[1][3] This selectivity profile contributes to its favorable therapeutic window, reducing the toxicities associated with the inhibition of wild-type EGFR that are often observed with first and second-generation TKIs.[1][4]

## In Vitro Potency

The in vitro potency of osimertinib has been demonstrated in various NSCLC cell lines harboring different EGFR mutations.

Table 2: In Vitro IC50 Values of Osimertinib against EGFR Variants

EGFR Variant	IC50 (nM)	Cell Line	Source
Exon 19 deletion	12.92	LoVo	<a href="#">[5]</a>
L858R/T790M	11.44	LoVo	<a href="#">[5]</a>
Wild-Type EGFR	493.8	LoVo	<a href="#">[5]</a>
L858R	12	-	<a href="#">[6]</a>
L858R/T790M	1	-	<a href="#">[6]</a>
Exon 19 deletion (PC-9)	17	PC-9	<a href="#">[8]</a>
L858R (H3255)	4	H3255	<a href="#">[8]</a>
T790M (PC-9ER)	13	PC-9ER	<a href="#">[8]</a>
L858R/T790M (H1975)	5	H1975	<a href="#">[8]</a>

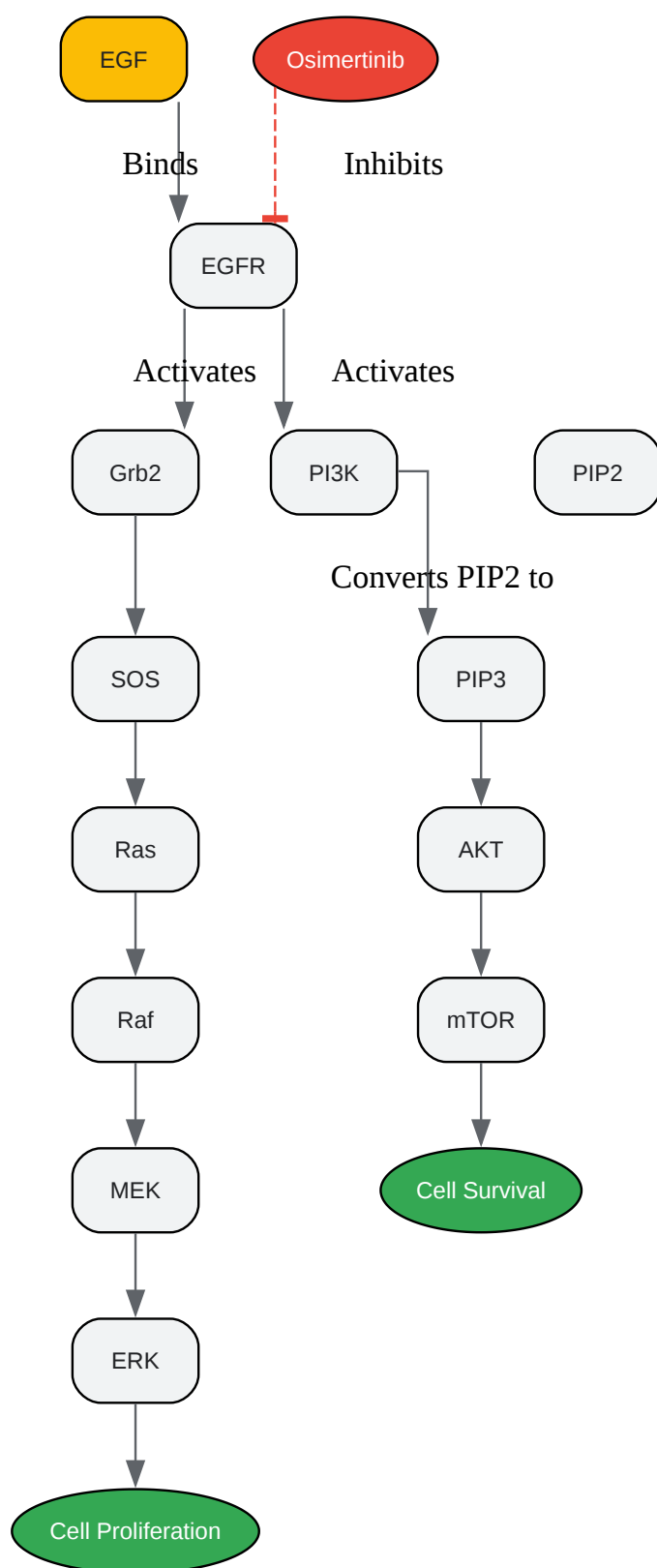
## Pharmacokinetic Properties

Table 3: Pharmacokinetic Parameters of Osimertinib

Parameter	Value	Source
Time to Cmax (Tmax)	6 hours (median)	<a href="#">[1]</a> <a href="#">[2]</a>
Protein Binding	95%	<a href="#">[1]</a>
Volume of Distribution (Vd)	918 L	<a href="#">[1]</a>
Metabolism	Predominantly by CYP3A4 and CYP3A5	<a href="#">[1]</a> <a href="#">[2]</a>
Active Metabolites	AZ7550 and AZ5104	<a href="#">[1]</a>
Elimination Half-life	48 hours	<a href="#">[1]</a> <a href="#">[2]</a>
Excretion	Feces (68%), Urine (14%)	<a href="#">[1]</a> <a href="#">[2]</a>

## Signaling Pathways

Osimertinib targets the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[\[9\]](#)[\[10\]](#) Upon binding of ligands such as EGF, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades.[\[8\]](#) In NSCLC with activating EGFR mutations, this pathway is constitutively active. Osimertinib's inhibition of EGFR phosphorylation blocks these downstream signals.

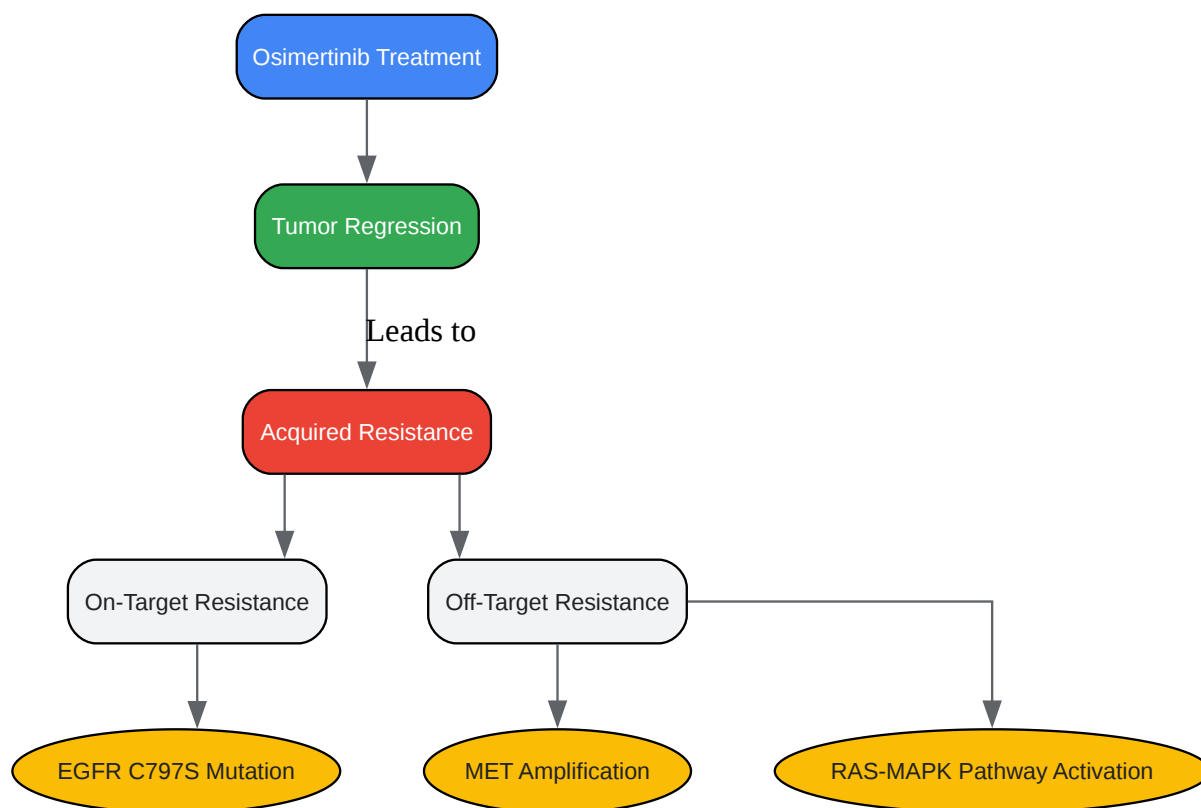


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EGFR signaling pathway and the inhibitory action of Osimertinib.

## Mechanisms of Resistance

Despite the efficacy of osimertinib, acquired resistance can develop. The most common on-target resistance mechanism is the emergence of the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of osimertinib.<sup>[3][6]</sup> Off-target resistance mechanisms can involve the activation of bypass signaling pathways, such as MET amplification or activation of the RAS-MAPK pathway.<sup>[11][12]</sup>



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Mechanisms of acquired resistance to Osimertinib.

## Experimental Protocols

### In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 value of osimertinib against EGFR kinase.

**Materials:**

- Recombinant human EGFR kinase domain (wild-type or mutant)
- Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
- ATP
- Osimertinib
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay kit (Promega) or similar

**Procedure:**

- Prepare Serial Dilutions of Osimertinib: Create a series of concentrations of osimertinib in the kinase assay buffer.
- Kinase Reaction: In a 96-well plate, add the EGFR kinase, the kinase substrate, and the osimertinib dilutions.
- Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near its  $K_m$  for EGFR.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the osimertinib concentration. Fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Cell Viability Assay

This protocol describes the determination of the IC<sub>50</sub> of osimertinib in NSCLC cell lines.<sup>[4]</sup>

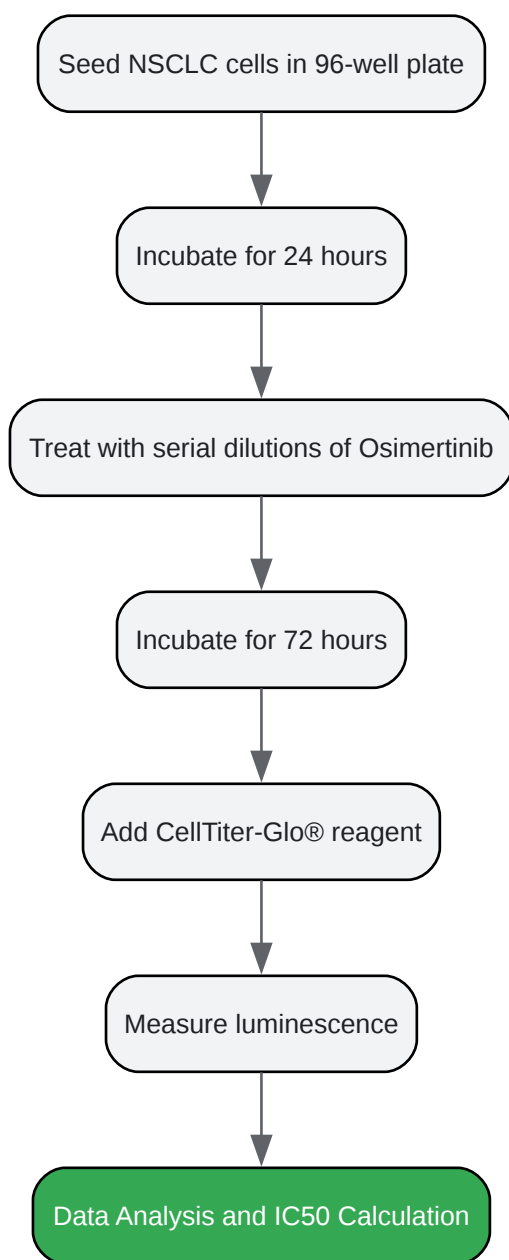
**Materials:**

- NSCLC cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- Osimertinib stock solution (in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Procedure:

- Cell Seeding: Seed the NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.[\[4\]](#)
- Drug Treatment: Treat the cells with serial dilutions of osimertinib for 72 hours.[\[4\]](#)
- Viability Assessment: Add the CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.[\[4\]](#)
- Data Analysis: Normalize the luminescence data to the vehicle control (DMSO) and plot cell viability against the logarithm of the osimertinib concentration. Calculate the IC<sub>50</sub> value using non-linear regression.[\[4\]](#)





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Workflow for in vitro cell viability assay.

## Western Blot for EGFR Phosphorylation

This protocol outlines the steps to assess the effect of osimertinib on the phosphorylation of EGFR.<sup>[13]</sup>

Materials:

- NSCLC cell lines
- Osimertinib
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

#### Procedure:

- **Cell Treatment:** Treat NSCLC cells with various concentrations of osimertinib for a specified time (e.g., 2 hours).
- **Cell Lysis:** Lyse the cells and quantify the protein concentration.
- **SDS-PAGE and Transfer:** Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- **Antibody Incubation:** Block the membrane and incubate with primary antibodies against phosphorylated EGFR and total EGFR. A loading control like  $\beta$ -actin should also be used.
- **Detection:** Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
- **Analysis:** Quantify the band intensities to determine the relative levels of phosphorylated EGFR.

## Conclusion

Osimertinib is a potent and selective third-generation EGFR-TKI that has transformed the treatment of EGFR-mutated NSCLC. Its unique mechanism of action, which overcomes the T790M resistance mutation while sparing wild-type EGFR, has led to significant improvements in patient outcomes. This technical guide provides a foundational understanding of

osimertinib's chemical and pharmacological properties, along with detailed experimental protocols to facilitate further research and drug development in this area.

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